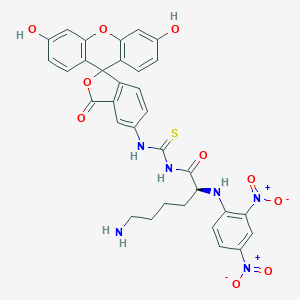
2,4-Dinitrophenol-lysine-fluorescein conjugate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenol-lysine-fluorescein conjugate (DNP-Lys-Flu) is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology due to its unique properties. It is a fluorescent probe that is widely used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. The synthesis of DNP-Lys-Flu involves the conjugation of 2,4-dinitrophenol (DNP), lysine, and fluorescein, which results in a stable and highly sensitive probe.
科学的研究の応用
2,4-Dinitrophenol-lysine-fluorescein conjugate has a wide range of scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is a highly sensitive fluorescent probe that can be used to detect changes in protein conformation, binding affinity, and enzymatic activity. 2,4-Dinitrophenol-lysine-fluorescein conjugate has been used to study the interactions between proteins and small molecules, including drugs and metabolites, and to identify potential drug targets. It has also been used to study the kinetics of enzyme-catalyzed reactions and to screen for enzyme inhibitors.
作用機序
The mechanism of action of 2,4-Dinitrophenol-lysine-fluorescein conjugate involves the binding of the probe to a target protein or enzyme. The DNP group of the probe binds to a specific site on the protein or enzyme, while the fluorescein group emits a fluorescent signal upon excitation with light. The intensity of the fluorescent signal is proportional to the amount of probe bound to the target protein or enzyme, allowing for the quantification of protein-ligand interactions and enzyme activity.
Biochemical and Physiological Effects
2,4-Dinitrophenol-lysine-fluorescein conjugate is a relatively non-toxic chemical compound that does not have any significant biochemical or physiological effects on cells or tissues. It is a stable probe that can be used in a wide range of biological assays without interfering with cellular processes. However, it is important to note that 2,4-Dinitrophenol-lysine-fluorescein conjugate is a synthetic chemical compound and should be handled with care to avoid any potential hazards.
実験室実験の利点と制限
2,4-Dinitrophenol-lysine-fluorescein conjugate has several advantages for lab experiments, including its high sensitivity, stability, and versatility. It can be used in a wide range of biological assays, including fluorescence microscopy, flow cytometry, and high-throughput screening. However, there are also some limitations to the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate, including its relatively high cost and the need for specialized equipment and expertise for its use.
将来の方向性
There are several future directions for the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate in scientific research. One potential application is the study of protein-protein interactions in live cells using fluorescence microscopy. Another potential application is the development of new enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate in high-throughput screening assays could lead to the identification of new drug targets and the development of new therapeutics. Overall, 2,4-Dinitrophenol-lysine-fluorescein conjugate is a highly versatile and valuable tool for scientific research, with many potential applications in the future.
合成法
The synthesis of 2,4-Dinitrophenol-lysine-fluorescein conjugate involves the conjugation of three different chemical compounds, namely, 2,4-dinitrophenol, lysine, and fluorescein. The first step in the synthesis process involves the activation of lysine using a coupling agent such as N-hydroxysuccinimide (NHS) or N,N'-dicyclohexylcarbodiimide (DCC). The activated lysine is then conjugated with 2,4-dinitrophenol to form a DNP-Lys intermediate. Finally, the DNP-Lys intermediate is conjugated with fluorescein using a similar coupling reaction to form the final 2,4-Dinitrophenol-lysine-fluorescein conjugate conjugate.
特性
CAS番号 |
134649-45-9 |
|---|---|
製品名 |
2,4-Dinitrophenol-lysine-fluorescein conjugate |
分子式 |
C33H28N6O10S |
分子量 |
700.7 g/mol |
IUPAC名 |
(2S)-6-amino-N-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]-2-(2,4-dinitroanilino)hexanamide |
InChI |
InChI=1S/C33H28N6O10S/c34-12-2-1-3-26(36-25-11-5-18(38(44)45)14-27(25)39(46)47)30(42)37-32(50)35-17-4-8-22-21(13-17)31(43)49-33(22)23-9-6-19(40)15-28(23)48-29-16-20(41)7-10-24(29)33/h4-11,13-16,26,36,40-41H,1-3,12,34H2,(H2,35,37,42,50)/t26-/m0/s1 |
InChIキー |
PUVJFQVGTUEHHN-SANMLTNESA-N |
異性体SMILES |
C1=CC2=C(C=C1NC(=S)NC(=O)[C@H](CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
SMILES |
C1=CC2=C(C=C1NC(=S)NC(=O)C(CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
正規SMILES |
C1=CC2=C(C=C1NC(=S)NC(=O)C(CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
その他のCAS番号 |
134649-45-9 |
同義語 |
2,4-dinitrophenol-lysine-fluorescein conjugate DNP-Lys-fluorescein |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





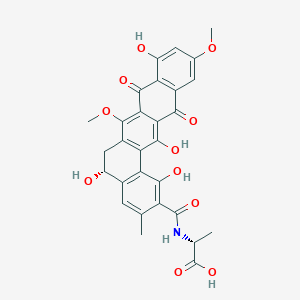
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)


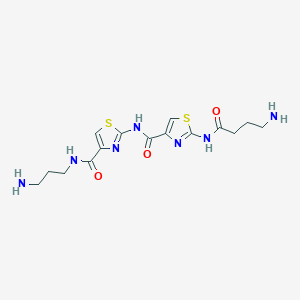
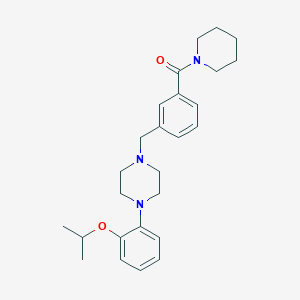
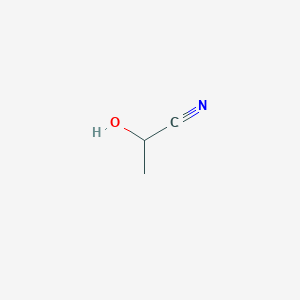
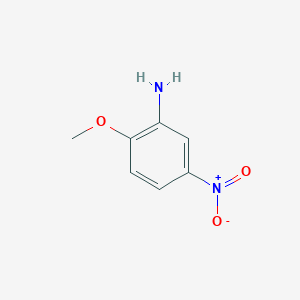
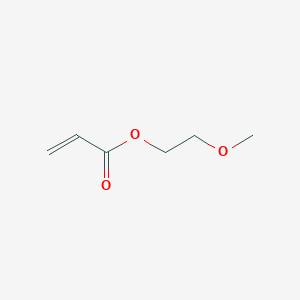
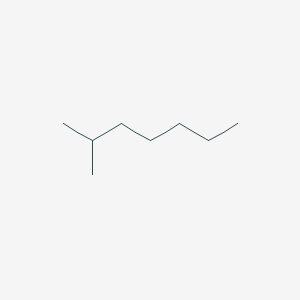
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
